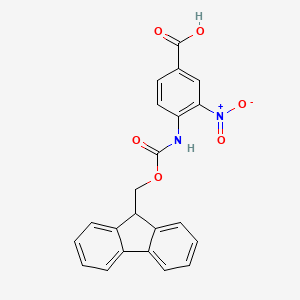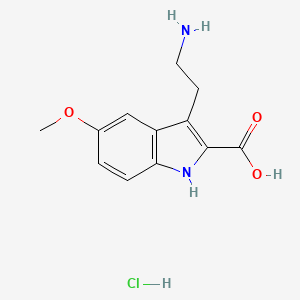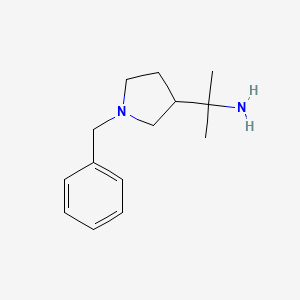
1-(1-Benzyl-pyrrolidin-3-yl)-1-methyl-ethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Benzyl-pyrrolidin-3-yl)-1-methyl-ethylamine, also known as 1-Benzylpiperidine (1-BP), is an organic compound that has been widely used in scientific research. It is a synthetic compound with a piperidine ring and a benzyl group attached to the nitrogen atom. 1-BP has a wide range of applications in various scientific fields due to its unique properties. It has been used as a reagent in organic synthesis, as a substrate for enzymes, and as a ligand in metal complexes. In addition, 1-BP is an important intermediate in the synthesis of various drugs and pharmaceuticals.
科学的研究の応用
1-BP has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a substrate for enzymes, and as a ligand in metal complexes. It has also been used in the synthesis of various drugs and pharmaceuticals. In addition, 1-BP has been used in the study of enzyme-catalyzed reactions and in the study of enzyme-substrate interactions. It has also been used in the study of drug-receptor interactions and in the study of drug metabolism.
作用機序
The mechanism of action of 1-BP is not well understood. However, it is believed that 1-BP binds to certain receptors in the body, which then triggers a biological response. It is also believed that 1-BP may interact with enzymes and other proteins in the body, which then leads to the production of various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-BP are not well understood. However, it is believed that 1-BP may have an effect on the central nervous system and may affect neurotransmitter levels in the brain. In addition, 1-BP may have an effect on the cardiovascular system, as it has been shown to increase heart rate and blood pressure in animals.
実験室実験の利点と制限
1-BP has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize. It is also relatively stable and has a wide range of applications. However, 1-BP also has some limitations. It is not soluble in water, so it must be dissolved in an organic solvent before it can be used in experiments. In addition, 1-BP is toxic and should be handled with caution.
将来の方向性
There are several potential future directions for the use of 1-BP. It could be used in the development of new drugs and pharmaceuticals. It could also be used in the study of enzyme-catalyzed reactions and in the study of drug-receptor interactions. In addition, 1-BP could be used in the study of drug metabolism and in the development of new enzyme-substrate interactions. Finally, 1-BP could be used in the development of new metal complexes and in the study of enzyme-substrate interactions.
合成法
1-BP can be synthesized from several different starting materials. The most common method involves the reaction of piperidine with benzyl chloride in the presence of a base. This reaction yields 1-BP in yields of up to 90%. Another method involves the reaction of piperidine with benzyl bromide in the presence of a base. This method yields 1-BP in yields of up to 80%. Other methods for the synthesis of 1-BP include the reaction of piperidine with benzyl alcohol and the reaction of piperidine with benzaldehyde.
特性
IUPAC Name |
2-(1-benzylpyrrolidin-3-yl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-14(2,15)13-8-9-16(11-13)10-12-6-4-3-5-7-12/h3-7,13H,8-11,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMDDONHDBJSAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCN(C1)CC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-cyclohexyl-methylsilane](/img/structure/B6332790.png)
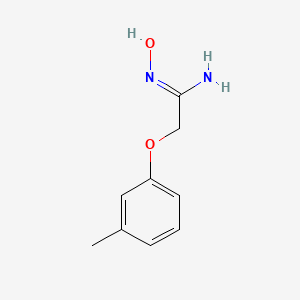
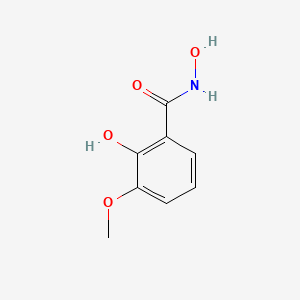

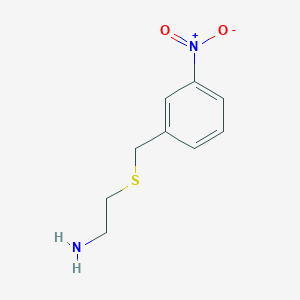

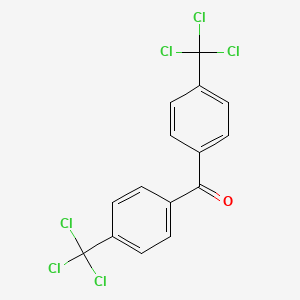

![4-(2-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332843.png)
![4-(2-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332844.png)
![8-Methyl-4-(thiophene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332849.png)
